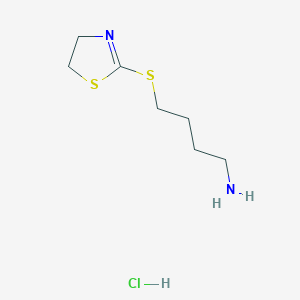

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S2.ClH/c8-3-1-2-5-10-7-9-4-6-11-7;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRBISIDCAENLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride typically involves:

- Formation of the 4,5-dihydrothiazole (thiazoline) ring via cyclocondensation reactions.

- Introduction of the sulfur linkage connecting the thiazoline ring to the butan-1-amine chain.

- Conversion to the hydrochloride salt for improved stability and handling.

Formation of the Thiazoline Ring

The thiazoline core is commonly synthesized by cyclocondensation of thiourea or substituted thioureas with α-haloketones or α-haloesters. This approach is well documented and provides high yields of 4,5-dihydrothiazoles under mild conditions.

- Typical Reaction: Reaction of a primary amine with carbon disulfide forms a dithiocarbamate intermediate, which upon treatment with an α-haloketone undergoes cyclization to yield the thiazoline ring.

- One-Pot Multicomponent Methods: Recent advances include one-pot three-component reactions involving a primary amine, an oxo-compound (such as an aldehyde or ketone), and a thiolic agent, which simultaneously form the heterocycle and introduce substituents at the C2 and C5 positions of the thiazoline ring. These methods enhance efficiency and reduce purification steps.

Salt Formation: Hydrochloride Preparation

- The free base of 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution), which enhances solubility, stability, and ease of handling.

- Crystallization from ethanol or ethyl ether is commonly used to purify the hydrochloride salt, yielding a stable solid form.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of thiazoline ring | Primary amine + carbon disulfide + α-haloketone, reflux or room temp | 4,5-Dihydrothiazol-2-amine intermediate |

| 2 | Thioether linkage formation | Reaction with 4-halobutan-1-amine, K2CO3, DMF, 70 °C | 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine |

| 3 | Hydrochloride salt formation | Treatment with HCl in ethanol or ether | 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride |

Detailed Research Findings and Yields

- Multi-step syntheses involving bromination, thiourea condensation, and nucleophilic substitution have been reported with combined yields ranging from 45% to 59% for similar thiazoline derivatives.

- One-pot three-component reactions reduce reaction times and increase overall efficiency, with yields often exceeding 70% for thiazoline derivatives.

- Purification by recrystallization from ethanol or ethyl ether yields crystalline hydrochloride salts with melting points typically in the range of 150–230 °C, indicating good purity and stability.

Analytical Data Supporting Preparation

| Analytical Technique | Typical Data for Compound and Intermediates |

|---|---|

| 1H NMR | Signals corresponding to thiazoline ring protons (4.5–5.5 ppm), methylene protons of butan-1-amine (2.5–3.5 ppm), and amine NH2 protons (broad singlets) |

| 13C NMR | Resonances for thiazoline carbons (50–80 ppm), aliphatic carbons of butan-1-amine (20–40 ppm) |

| Melting Point | Hydrochloride salt: 150–230 °C (depending on purity and crystallization method) |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula of the hydrochloride salt |

| Elemental Analysis | Close agreement with calculated values for C, H, N, S, and Cl |

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a thiazole ring, which is prevalent in many biologically active molecules. It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. Notably, it has been shown to interact with enzymes involved in sulfur metabolism, such as cysteine desulfurase, which is vital for the modulation of sulfur-containing amino acids and peptides essential for cellular function.

Biochemical Analysis:

- Cellular Effects: The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the mitogen-activated protein kinase (MAPK) pathway, essential for cell proliferation and apoptosis.

- Molecular Mechanism: It can act as an enzyme inhibitor or activator depending on the context. Its binding interactions can regulate protein degradation and turnover by inhibiting specific proteases.

Medicinal Chemistry

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride is being investigated for its potential therapeutic applications:

- Antimicrobial Activity: Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. This compound's derivatives have been synthesized and tested for their effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, certain thiazole derivatives were evaluated for anticancer activity against human breast adenocarcinoma cell lines (MCF7), revealing promising results .

- Acetylcholinesterase Inhibition: Compounds containing thiazole rings have been studied as potential inhibitors of acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease. In vitro assays indicated that some derivatives exhibit strong inhibitory activity against AChE .

Industrial Applications

The compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Its applications extend to the development of new materials and chemical processes within the industry.

Antimicrobial Activity Study

A study evaluated various thiazole derivatives synthesized from 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride for antimicrobial efficacy using the turbidimetric method. Results indicated that specific derivatives displayed potent activity against resistant bacterial strains, suggesting their potential as alternative therapeutic agents in combating microbial resistance .

Anticancer Activity Evaluation

In another study focusing on anticancer properties, several derivatives were tested against MCF7 cells using the Sulforhodamine B assay. The findings revealed that certain compounds significantly inhibited cell growth, indicating their potential as chemotherapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

GW0742

GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl) phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid) shares a thiazole-thioether backbone but features a more complex structure with fluorinated aromatic substituents and a phenoxy acetic acid group . Key differences include:

Functional Implications :

- GW0742 is a peroxisome proliferator-activated receptor (PPAR) δ/β agonist used in neuropharmacological studies , whereas the target compound’s simpler structure may limit receptor specificity.

Cysteamine Derivatives

Compounds like cysteamine hydrochloride (HS-CH₂CH₂-NH₂·HCl) share a primary amine and sulfur moiety but lack the thiazole ring. The dihydrothiazole in the target compound may confer greater rigidity and resistance to enzymatic degradation.

Commercial and Research Status

- Research Gaps: No peer-reviewed studies directly comparing the target compound to analogues were identified in the provided evidence. Further studies on receptor binding, toxicity, and metabolic pathways are needed.

Biological Activity

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with appropriate amines. Various synthetic routes have been explored, including:

- Nucleophilic Substitution : The thiazole moiety can act as a leaving group in the presence of nucleophiles.

- Cyclization Reactions : Utilizing hydrazine derivatives to form thiazole rings through cyclization.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 2-aminothiazole have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4-(Thiazolyl)butan-1-amine | Bacterial | 50 |

| 2-Aminothiazole Derivative | Antifungal | 25 |

Antiviral Activity

Thiazole derivatives have been reported to possess antiviral properties. For example, certain substituted thiazoles have demonstrated activity against HIV and other viral pathogens . The mechanism often involves interference with viral replication pathways.

Anti-inflammatory Effects

Studies have indicated that thiazole-containing compounds can modulate inflammatory responses. These compounds may inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX), thereby reducing inflammation in various models .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, a series of compounds were tested against common pathogens. The results showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-HIV Activity

A recent investigation into the antiviral properties of thiazole derivatives revealed that some compounds effectively inhibited HIV replication in vitro. The study reported IC50 values ranging from 0.5 to 5 µM, indicating promising potential for therapeutic applications in HIV treatment .

The biological activity of 4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial survival or viral replication.

- Cell Membrane Disruption : Thiazoles can integrate into microbial membranes, leading to increased permeability and cell death.

- Immune Modulation : Some thiazole derivatives may enhance immune responses or modulate cytokine production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.